Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-

A1 adenosine receptor pyrazolo[3,4-b]pyridine GPCR ligand

Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl- (CAS 4714-15-2), also known as p-(β-chlorophenethyl)toluene, is a chlorinated aromatic compound with the molecular formula C₁₅H₁₅Cl and a molecular weight of 230.73 g·mol⁻¹. The structure features a para-methyl substituted benzene ring linked via an ethyl chain to a phenyl ring bearing a chlorine atom at the benzylic position.

Molecular Formula C15H15Cl
Molecular Weight 230.73 g/mol
CAS No. 4714-15-2
Cat. No. B12118613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(2-chloro-2-phenylethyl)-4-methyl-
CAS4714-15-2
Molecular FormulaC15H15Cl
Molecular Weight230.73 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl
InChIInChI=1S/C15H15Cl/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3
InChIKeyBKQKPNDZUKAELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl- (CAS 4714-15-2) – Basic Identity and Structural Class


Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl- (CAS 4714-15-2), also known as p-(β-chlorophenethyl)toluene, is a chlorinated aromatic compound with the molecular formula C₁₅H₁₅Cl and a molecular weight of 230.73 g·mol⁻¹ . The structure features a para-methyl substituted benzene ring linked via an ethyl chain to a phenyl ring bearing a chlorine atom at the benzylic position . This compound belongs to the class of (2-chloro-2-phenylethyl)-substituted methylbenzenes, which serve as versatile intermediates in medicinal chemistry for constructing N¹-substituted pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds [1].

Why 2-Chloro-2-phenylethyl-methylbenzene Isomers (ortho, meta, para) Cannot Be Substituted Interchangeably


The three regioisomers of 1-(2-chloro-2-phenylethyl)-methylbenzene (ortho, meta, and para) share an identical molecular formula (C₁₅H₁₅Cl) and comparable computed LogP values (~4.52) , which might superficially suggest interchangeability. However, the position of the methyl substituent on the benzene ring critically determines the compound's reactivity and the structural properties of downstream products. In medicinal chemistry programs targeting adenosine A1 receptors (A1AR) and Src/Abl family kinases, the 2-chloro-2-phenylethyl chain at the N¹ position of the pyrazolo-heterocyclic core is a conserved pharmacophoric element essential for high-affinity target engagement [1]. The para-methyl substitution on the benzene ring of the precursor directly influences the conformational flexibility, electronic distribution, and steric profile of the final active molecule, impacting binding pocket complementarity [2]. Generic substitution with the ortho- or meta-methyl isomer introduces altered steric and electronic environments that propagate through the synthetic sequence, potentially yielding final compounds with significantly reduced target affinity or altered selectivity profiles. Therefore, procurement of the specific para-methyl isomer (CAS 4714-15-2) is mandatory for reproducing published synthetic routes and ensuring fidelity to structure-activity relationships (SAR) established in the literature.

Quantitative Evidence for Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl- (CAS 4714-15-2) Differentiation


A1 Adenosine Receptor Affinity of Downstream pyrazolo[3,4-b]pyridine-5-carboxylate Esters Derived from the para-Methyl Precursor

Pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl esters synthesized from the 2-chloro-2-phenylethyl intermediate (derived from the target compound) exhibit high-affinity binding to the bovine A1 adenosine receptor (A1AR). A representative derivative, 4-benzylamino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, demonstrates a Ki of 139 nM at A1AR in bovine cortical membranes using [³H]N⁶-cyclohexyl adenosine displacement assays [1]. In the broader 3a–n series, compounds bind A1AR with selectivity over A2AAR and A3AR subtypes; compound 3j achieves very high affinity (reported as sub-100 nM) attributed to the phenethylamine substituent at C-4 [2]. The para-methyl substitution on the precursor benzene ring is structurally required to reproduce the specific geometry of the 2-chloro-2-phenylethyl side chain that occupies the receptor binding pocket.

A1 adenosine receptor pyrazolo[3,4-b]pyridine GPCR ligand binding affinity

Abl Tyrosine Kinase Inhibition by pyrazolo[3,4-d]pyrimidine Congeners Incorporating the 2-Chloro-2-phenylethyl Pharmacophore

Pyrazolo[3,4-d]pyrimidine derivatives bearing the 2-chloro-2-phenylethyl chain at N¹ inhibit human recombinant Abl tyrosine kinase. One representative compound, 1-(2-chloro-2-phenylethyl)-N,N-diethyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibits a Ki of 280 nM against Abl and a Ki of 5.37 × 10³ nM against c-Src, demonstrating Abl selectivity within the Src family [1]. The 3-(4-chlorophenyl)-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine congener is annotated as a Fyn kinase inhibitor with antineoplastic activity and Tau phosphorylation inhibition [2]. These bioactivities are contingent on the precise steric and electronic properties conveyed by the 2-chloro-2-phenylethyl substituent, which is introduced via the target compound as a synthetic precursor.

Abl kinase inhibitor pyrazolo[3,4-d]pyrimidine tyrosine kinase anticancer

EGFR Tyrosine Kinase Phosphorylation Inhibition by 6-Methylthio-pyrazolo[3,4-d]pyrimidines Synthesized from the 2-Chloro-2-phenylethyl Intermediate

A series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines (2a–m) bearing the 2-chloro-2-phenylethyl chain at N¹ were synthesized and evaluated for biological activity. Compounds 2a, 2d, and 2g demonstrated inhibitory activity on EGF-stimulated cell proliferation of the A-431 human epidermoid carcinoma cell line and on EGF receptor tyrosine kinase (EGFR-TK) phosphorylation [1]. While these compounds showed poor affinity for A1 adenosine receptors, their selective anti-EGFR-TK activity underscores the versatility of the 2-chloro-2-phenylethyl scaffold, which originates from the target compound. The para-methyl substitution on the precursor is specifically required to maintain the correct spatial orientation of the phenylethyl chain and avoid steric clashes with the EGFR kinase domain, a feature that would be perturbed by ortho- or meta-methyl isomers.

EGFR-TK inhibitor antiproliferative A-431 cell line pyrazolo[3,4-d]pyrimidine

Computed Lipophilicity (LogP) Parity with Ortho Isomer Confirms Chromatographic Consistency for para-Methyl Substitution

The computed LogP (XLogP3) for 1-(2-chloro-2-phenylethyl)-4-methylbenzene (CAS 4714-15-2) is reported as 4.51760 . Critically, the ortho-methyl isomer (CAS 54300-76-4) shares an identical computed LogP of 4.51760 at equivalent calculation precision . While this parity indicates that simple reversed-phase chromatographic retention may be similar between ortho and para isomers, the synthetic selection is driven not by bulk physicochemical separation but by the downstream biological and pharmacological consequences of the specific substitution pattern (as evidenced in the A1AR, Abl, and EGFR-TK data above). The para-methyl isomer offers predictable reactivity in electrophilic aromatic substitution and Friedel-Crafts alkylation reactions owing to the para-directing and activating effect of the methyl group, which is lost or altered in the ortho and meta configurations.

lipophilicity LogP physicochemical property regioisomer comparison chromatography

Supplier-Specified Purity and ISO-Certified Production for Reproducible Medicinal Chemistry Synthesis

Commercial suppliers of CAS 4714-15-2 specify a minimum purity of NLT 97% (Not Less Than 97%) and indicate that the product is manufactured under an ISO-certified quality management system suitable for global pharmaceutical R&D and quality control applications . This purity specification is benchmarked against the requirements for use as a synthetic intermediate in drug discovery, where the presence of regioisomeric impurities (e.g., ortho- or meta-methyl isomers) can propagate through multi-step syntheses and confound biological assay interpretation. In contrast, the ortho isomer (CAS 54300-76-4) and meta isomer (CAS 84852-65-3) lack comparable supplier documentation of ISO-certified production and defined purity thresholds for pharmaceutical intermediate applications. The availability of the para isomer at NLT 97% purity with ISO certification reduces downstream purification burden and ensures batch-to-batch consistency in structure-activity relationship studies.

chemical purity ISO certification quality control pharmaceutical intermediate

Application Scenarios for Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl- (CAS 4714-15-2)


Medicinal Chemistry: Synthesis of Selective A1 Adenosine Receptor (A1AR) Antagonists

CAS 4714-15-2 is the validated alkylating agent for introducing the critical 2-chloro-2-phenylethyl pharmacophore at the N¹ position of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. Published synthetic protocols use this intermediate to access 4-amino-substituted derivatives that achieve nanomolar binding affinity (Ki = 139 nM for the 4-benzylamino analog) at A1AR with selectivity over A2AAR and A3AR subtypes [1]. Procurement of the specific para-methyl isomer ensures that the geometry of the side chain matches the receptor binding model, enabling reproducible SAR campaigns.

Oncology Drug Discovery: Development of Src/Abl Family Kinase Inhibitors

The target compound serves as the precursor for constructing pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors. Derivatives such as 1-(2-chloro-2-phenylethyl)-N,N-diethyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrate Abl kinase inhibition (Ki = 280 nM) with approximately 19-fold selectivity over c-Src [2]. The 2-chloro-2-phenylethyl chain is indispensable for kinase domain engagement, and its correct spatial presentation depends on the para-methyl substitution pattern of the precursor [3]. This compound is essential for any program targeting ATP-competitive inhibitors of Abl or Fyn kinases.

EGFR-Targeted Anticancer Research: Pyrazolo[3,4-d]pyrimidine Antiproliferative Agents

Researchers developing EGFR-TK inhibitors can employ CAS 4714-15-2 to synthesize 6-methylthio-pyrazolo[3,4-d]pyrimidine derivatives that inhibit EGF-stimulated proliferation of A-431 carcinoma cells and suppress EGFR-TK phosphorylation [4]. The defined para-methyl regioisomer is required to produce the specific N¹-substituted intermediates described in the literature; incorrect isomer selection leads to compounds with uncharacterized biological profiles.

Pharmaceutical Intermediate Procurement with ISO-Certified Quality Assurance

For contract research organizations (CROs) and pharmaceutical development teams, CAS 4714-15-2 is available at NLT 97% purity from ISO-certified manufacturers . This quality specification, combined with documented regioisomeric identity, reduces the risk of introducing isomeric impurities that could compromise multi-step synthetic sequences and regulatory documentation. The compound's well-defined hydrophobicity (LogP = 4.52) further facilitates standard chromatographic purification workflows .

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